![molecular formula C13H26N2O2 B1593283 tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate CAS No. 886362-50-1](/img/structure/B1593283.png)
tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate
Overview
Description
Tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate, also known as AECC, is a chemical compound that has been extensively studied for its potential applications in scientific research. AECC is a carbamate derivative of cyclohexylamine and is primarily used as a selective inhibitor of the enzyme histone deacetylase 6 (HDAC6). HDAC6 is a key regulator of many cellular processes, including protein degradation, cell motility, and immune response. Inhibition of HDAC6 by AECC has been shown to have a variety of effects on cellular processes, making it a promising tool for scientific research.
Mechanism Of Action
Tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate acts as a selective inhibitor of HDAC6 by binding to the active site of the enzyme. HDAC6 is responsible for the deacetylation of many proteins, including tubulin, HSP90, and cortactin. Inhibition of HDAC6 by tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate leads to the accumulation of acetylated proteins, which can have a variety of effects on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate are primarily related to its inhibition of HDAC6. Inhibition of HDAC6 by tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate has been shown to promote protein degradation, inhibit cell motility, and alter the immune response. These effects make tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate a promising tool for studying the role of HDAC6 in cellular processes and for developing new therapies for diseases such as cancer and autoimmune disorders.
Advantages And Limitations For Lab Experiments
One of the primary advantages of using tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate in lab experiments is its selectivity for HDAC6. This allows researchers to specifically target the effects of HDAC6 inhibition without affecting other cellular processes. However, there are also limitations to using tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate in lab experiments. For example, tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate can be difficult to synthesize and purify, and its effects on cellular processes can be complex and difficult to interpret.
Future Directions
There are many potential future directions for research on tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate. One area of interest is the development of new therapies for diseases such as cancer and autoimmune disorders based on the inhibition of HDAC6 by tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate. Another area of interest is the study of the role of HDAC6 in cellular processes, including protein degradation and cell motility. Finally, there is potential for the development of new methods for synthesizing and purifying tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate, as well as for the development of new compounds that target HDAC6.
Scientific Research Applications
Tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate has been extensively studied for its potential applications in scientific research. One of the primary uses of tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate is as a selective inhibitor of HDAC6. Inhibition of HDAC6 has been shown to have a variety of effects on cellular processes, including the promotion of protein degradation and the inhibition of cell motility. These effects make tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate a promising tool for studying the role of HDAC6 in cellular processes.
properties
IUPAC Name |
tert-butyl N-[1-(2-aminoethyl)cyclohexyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-13(9-10-14)7-5-4-6-8-13/h4-10,14H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCLONDHMINYMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCC1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649644 | |
Record name | tert-Butyl [1-(2-aminoethyl)cyclohexyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate | |
CAS RN |
886362-50-1 | |
Record name | Carbamic acid, [1-(2-aminoethyl)cyclohexyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886362-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [1-(2-aminoethyl)cyclohexyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 886362-50-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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